![molecular formula C19H18N2O2S B5640341 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, often involves cyclization reactions and the use of specific reagents to introduce functional groups. For example, Yakantham et al. (2019) and Ravinaik et al. (2021) have described the design and synthesis of thiazolyl and oxadiazolyl derivatives, showcasing methodologies that could be applicable to the synthesis of the compound (Yakantham, R. Sreenivasulu, & R. Raju, 2019); (Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Molecular Structure Analysis
The molecular structure and properties of thiazole derivatives have been explored through various computational and spectroscopic methods. Viji et al. (2020) utilized DFT calculations and molecular docking to analyze the structure of a related compound, providing insights into the molecular parameters such as bond lengths, angles, and intramolecular charge transfers that are relevant for understanding this compound (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Research on similar thiazole compounds has shown a range of chemical reactivity and interactions, including hydrogen bonding and π-π stacking, which contribute to their chemical stability and potential biological activities. Studies by Rahmani et al. (2017) and Kumara et al. (2018) on thiazolidin-4-one and pyrazole derivatives, respectively, highlight these interactions and could provide a framework for understanding the reactions and properties of this compound (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017); (Kumara, Kumar, Kumar, & Lokanath, 2018).
Physical Properties Analysis
The physical properties of thiazole compounds, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and intermolecular interactions. The synthesis and characterization of closely related compounds provide valuable data on these properties, which are crucial for the practical application and handling of this compound.
Chemical Properties Analysis
The chemical behavior of thiazole derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, is a key area of research. The studies by Sápi et al. (1997) and Chandrakantha et al. (2014) on β-lactams and thiadiazole derivatives offer insights into the chemical properties that could be relevant for this compound, highlighting the compound's versatility and potential for further functionalization (Sápi, Fetter, Lempert, Kajtár‐Peredy, & Czira, 1997); (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Orientations Futures
Thiazole derivatives have shown potential in various therapeutic applications, including as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” and similar compounds could be subjects of future research in drug discovery and development .
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKQAGKXSTTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

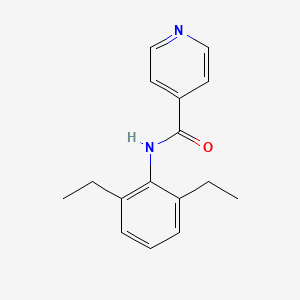
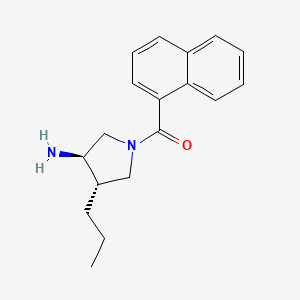


![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)



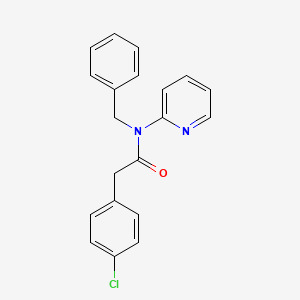
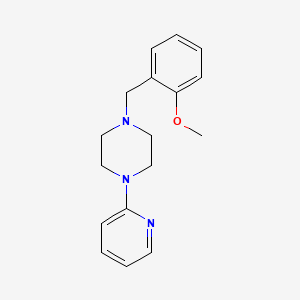
![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)
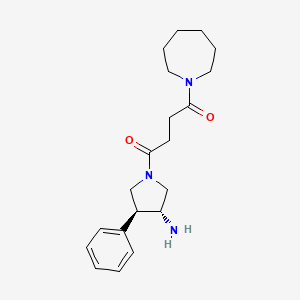
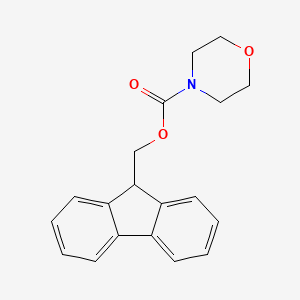
![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)